molecular formula C6H7FN2 B3046215 5-Fluoro-6-methylpyridin-3-amine CAS No. 1211542-12-9

5-Fluoro-6-methylpyridin-3-amine

Cat. No.: B3046215
CAS No.: 1211542-12-9
M. Wt: 126.13
InChI Key: KJZLQXAWTJBZNV-UHFFFAOYSA-N
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Description

5-Fluoro-6-methylpyridin-3-amine is a chemical compound with the molecular formula C6H7FN2. It is a heterocyclic building block used in the manufacture of various pharmaceutical compounds . It has a molecular weight of 126.13 . The compound is typically stored in a refrigerator and has a physical form of a red solid .


Molecular Structure Analysis

The InChI code for this compound is 1S/C6H7FN2/c1-4-2-5(8)3-9-6(4)7/h2-3H,8H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.


Physical and Chemical Properties Analysis

This compound is a red solid at room temperature . It has a molecular weight of 126.13 . The compound is typically stored in a refrigerator .

Safety and Hazards

The compound is associated with several hazard statements including H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Mechanism of Action

Target of Action

The primary target of 5-Fluoro-6-methylpyridin-3-amine is the potassium (K+) channels . These channels play a crucial role in maintaining the resting membrane potential and regulating the action potentials in neurons. They are particularly important in demyelinated axons, where they are exposed and can lead to leakage of intracellular K+ .

Mode of Action

This compound acts as a K+ channel blocker . It binds to the exposed K+ channels in demyelinated axons, reducing the leakage of intracellular K+ and enhancing impulse conduction .

Biochemical Pathways

The compound’s action on K+ channels affects the neuronal conduction pathways . By blocking these channels, it prevents the efflux of K+ ions, thereby enhancing the conduction of nerve impulses. This mechanism is particularly beneficial in conditions like multiple sclerosis, where demyelination exposes K+ channels .

Pharmacokinetics

This compound exhibits comparable potency to 4-aminopyridine (4AP) and the PET tracer 3-fluoro-4-aminopyridine (3F4AP) . It has a greater lipophilicity (logD = 0.664 ± 0.005 vs. 0.414 ± 0.002) and higher permeability to an artificial brain membrane . These properties suggest that the compound may have good bioavailability.

Result of Action

The blocking of K+ channels by this compound leads to enhanced impulse conduction in neurons . This can improve symptoms in conditions like multiple sclerosis, where demyelination disrupts normal nerve conduction .

Action Environment

The compound’s action can be influenced by various environmental factors. For instance, it is more stable towards oxidation in vitro by the cytochrome P450 enzyme CYP2E1 . This suggests that it may have a longer half-life and greater efficacy in the body.

Properties

IUPAC Name

5-fluoro-6-methylpyridin-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7FN2/c1-4-6(7)2-5(8)3-9-4/h2-3H,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJZLQXAWTJBZNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=N1)N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7FN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201301760
Record name 5-Fluoro-6-methyl-3-pyridinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201301760
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1211542-12-9
Record name 5-Fluoro-6-methyl-3-pyridinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1211542-12-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Fluoro-6-methyl-3-pyridinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201301760
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A flask is charged with (5-fluoro-6-methyl-pyridin-3-yl)-carbamic acid benzyl ester (0.20 g, 0.23 mmol) and 10% Pd/C (0.09 g, 0.08 mmol). The atmosphere is evacuated and refilled with Ar three times. To this mixture is added MeOH (10 mL). The reaction mixture is placed under an atmosphere of H2 and stirred at room temperature for 1 h. The mixture is filtered through a syringe filter and concentrated under reduced pressure to provide 5-fluoro-6-methyl-pyridin-3-ylamine as a solid.
Quantity
0.2 g
Type
reactant
Reaction Step One
Name
Quantity
0.09 g
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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